molecular formula C20H25N5O2 B7168632 2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide

2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide

Cat. No.: B7168632
M. Wt: 367.4 g/mol
InChI Key: HCRPCDFRUDOGLR-UHFFFAOYSA-N
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Description

2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Derivative: The piperidine derivative can be synthesized by reacting piperidine with pyridine-4-carboxaldehyde under specific conditions.

    Coupling Reaction: The piperidine derivative is then coupled with 2-methyl-5-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide
  • 2-Methyl-5-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide
  • 2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]carbamoylamino]benzamide

Uniqueness

2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new drugs and materials with tailored functionalities.

Properties

IUPAC Name

2-methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-2-3-17(12-18(14)19(21)26)24-20(27)23-16-6-10-25(11-7-16)13-15-4-8-22-9-5-15/h2-5,8-9,12,16H,6-7,10-11,13H2,1H3,(H2,21,26)(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRPCDFRUDOGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=NC=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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